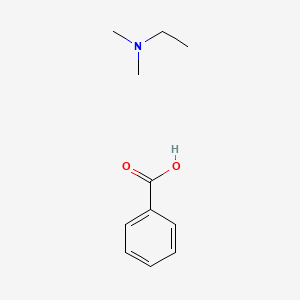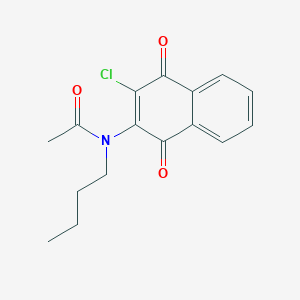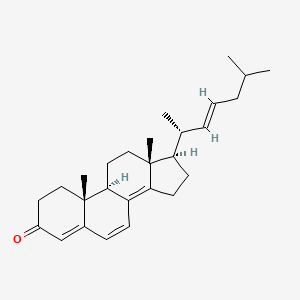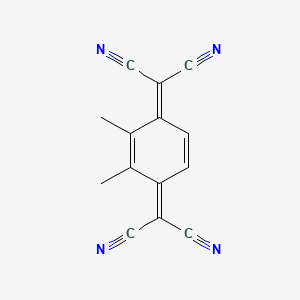
2,2'-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexadiene ring with two methyl groups and two propanedinitrile groups attached to it. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure into more saturated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to the formation of various amides or esters.
科学的研究の応用
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating potential therapeutic uses.
作用機序
The mechanism by which 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential redox-active agent. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the nitrile groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with different substituents.
Ubiquinone: A biologically active quinone with a more complex structure.
Uniqueness
What sets 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile apart is its combination of diene and nitrile functionalities. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
特性
CAS番号 |
138048-66-5 |
|---|---|
分子式 |
C14H8N4 |
分子量 |
232.24 g/mol |
IUPAC名 |
2-[4-(dicyanomethylidene)-2,3-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4/c1-9-10(2)14(12(7-17)8-18)4-3-13(9)11(5-15)6-16/h3-4H,1-2H3 |
InChIキー |
SJCRNVKTEUSWBO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C#N)C#N)C=CC1=C(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


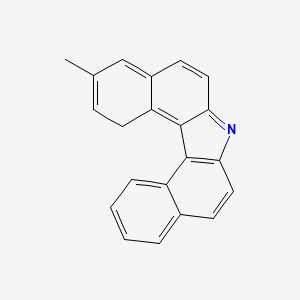
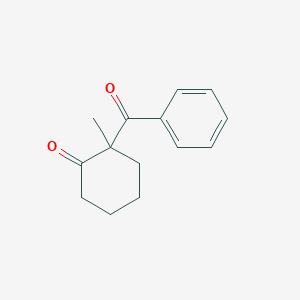
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
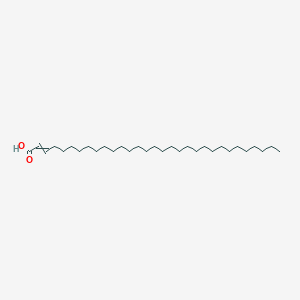
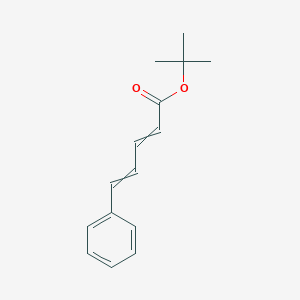
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
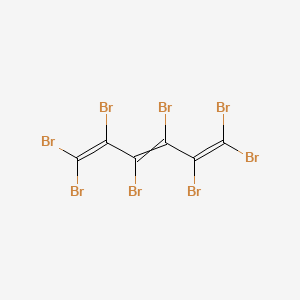
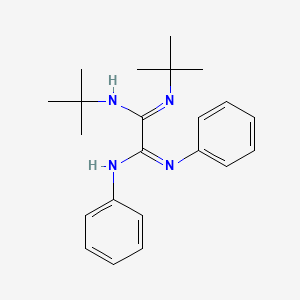
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
